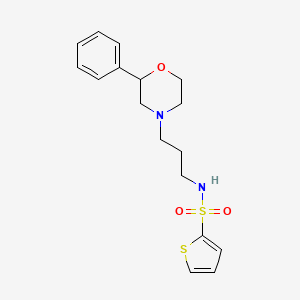
N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide is a sulfonamide-based molecule. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, which is typically characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of sulfonamide compounds can vary depending on the desired sulfonamide structure. For example, the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine was achieved using solid-phase synthesis and involved a reaction with trimethylsilyl trifluoromethanesulfonate (TMSOTf), leading to the formation of pyrrolidin-3-ones . Although this does not directly describe the synthesis of N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide, it provides insight into the type of reactions and methodologies that might be employed in the synthesis of related sulfonamide compounds.
Molecular Structure Analysis
The molecular structure of sulfonamides can be studied using various spectroscopic techniques. For instance, the structural and spectroscopic studies of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide were carried out using FTIR, FT-Raman NMR, and single-crystal X-ray diffraction . These techniques can provide detailed information about the molecular geometry, vibrational frequencies, and electronic properties of sulfonamide compounds. Similar methods could be used to analyze the molecular structure of N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions. For example, the cross-coupling of 3-bromopyridine with sulfonamides was catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, leading to the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides . This demonstrates the reactivity of sulfonamides in coupling reactions, which could be relevant for the modification or functionalization of N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by their molecular structure. For example, the thermal stability of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide was determined using thermo gravimetric analysis (TGA) and differential thermal analysis (DTA) . Additionally, the electronic properties such as HOMO and LUMO energies can indicate the charge transfer within the molecule . These properties are crucial for understanding the behavior of sulfonamides in different environments and their potential applications.
Relevant Case Studies
Case studies involving sulfonamides often focus on their biological activities and potential therapeutic applications. For instance, compounds from sulfonamide-focused libraries were evaluated in cell-based antitumor screens, leading to the selection of potent cell cycle inhibitors that progressed to clinical trials . Although not directly related to N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide, these studies highlight the importance of sulfonamides in drug discovery and development.
Scientific Research Applications
Synthesis and Biological Activity
N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide derivatives have been synthesized and evaluated for their biological activities. The synthesis of these derivatives via Suzuki cross-coupling reactions has been shown to be an efficient method. Compounds synthesized displayed significant urease inhibition activities, with the electronic effects of different functional groups impacting the results. Certain derivatives have shown notable hemolytic and antibacterial activities (Noreen et al., 2017).
Inhibitory Effects on Carbonic Anhydrase Isoenzymes
Thiophene-based sulfonamides, including the N-(3-(2-phenylmorpholino)propyl)thiophene-2-sulfonamide class, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes isolated from human erythrocytes. These compounds have shown potent inhibition at very low concentrations, potentially contributing to the design of new therapeutic agents targeting carbonic anhydrase isoenzymes (Alım et al., 2020).
Interaction with Micellar Media
The interaction of thiophene sulfonamide derivatives with micellar solutions, such as those of anionic surfactants like Sodium dodecyl sulphate (SDS), has been thoroughly investigated. These studies provide insights into the solubilization, thermodynamics, and binding properties of these compounds in different media, which are crucial for understanding their behavior in biological systems (Saeed et al., 2017).
properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c20-24(21,17-8-4-13-23-17)18-9-5-10-19-11-12-22-16(14-19)15-6-2-1-3-7-15/h1-4,6-8,13,16,18H,5,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMDPYBILAFNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

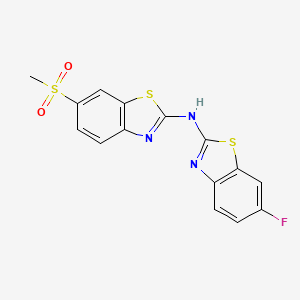

![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)
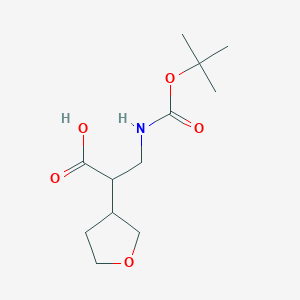
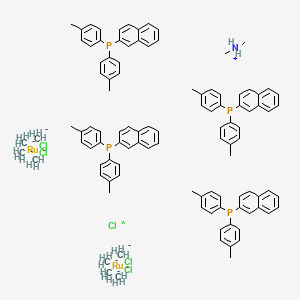
![(E)-2-amino-N-butyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3007447.png)
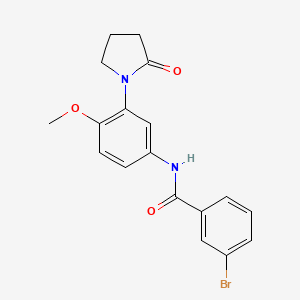
![[2,3'-Bipyridin]-6'-amine dihydrochloride](/img/structure/B3007450.png)
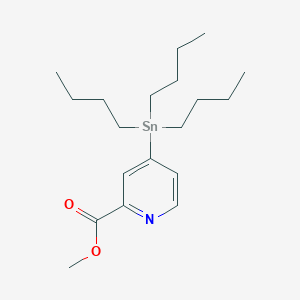

![5-cyclopropyl-2-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3007453.png)
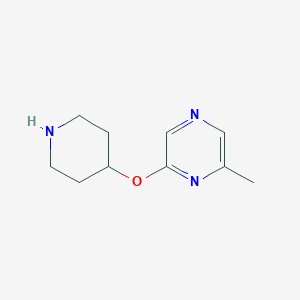
![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B3007457.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B3007458.png)